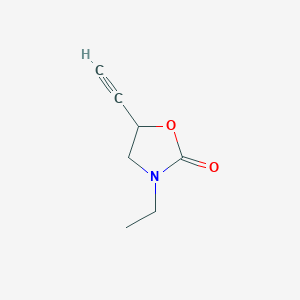
2,2,2-trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and piperazine groups in its structure contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The piperazine moiety may also contribute to its binding affinity and specificity towards certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone
- 2,2,2-Trifluoro-N-(2-propyn-1-yl)acetamide
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
Uniqueness
2,2,2-Trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide is unique due to its specific combination of trifluoromethyl and piperazine groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H18F3N3O |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-piperazin-1-ylcyclopentyl)acetamide |
InChI |
InChI=1S/C11H18F3N3O/c12-11(13,14)10(18)16-8-2-1-3-9(8)17-6-4-15-5-7-17/h8-9,15H,1-7H2,(H,16,18) |
InChI Key |
NEHCXHFWMHCZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N2CCNCC2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















